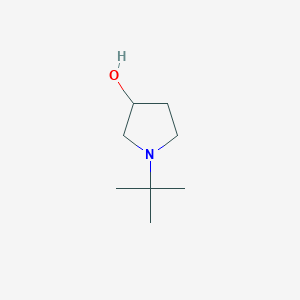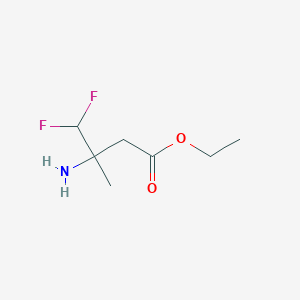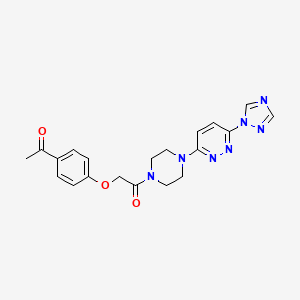![molecular formula C8H10N4 B2926634 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine CAS No. 1500166-05-1](/img/structure/B2926634.png)
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . The empirical formula is C6H5N3 . It is used in early discovery research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study reported the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine has been characterized using spectral and elemental analyses . The InChI code is 1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine are not detailed in the search results, studies have reported on the chemical reactions of related pyrrolo[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine is 162.19 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Research
This compound has been explored for its potential in anticancer therapy. Derivatives of pyrrolo[2,3-d]pyrimidine have shown activity against various human cancer cell lines . For instance, certain derivatives have demonstrated promising cytotoxic effects against breast cancer (MCF7) and liver cancer (HePG2) cell lines, indicating the potential of this compound as a scaffold for developing new anticancer agents .
Antitubercular Agents
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as antitubercular agents. A study highlighted the synthesis and structure-activity relationships of these derivatives, providing insights into their potential to combat tuberculosis. Some compounds displayed in vitro activity against Mycobacterium tuberculosis, suggesting their usefulness in developing new anti-TB compounds .
Kinase Inhibition
The compound has been identified as a potent inhibitor of RIPK1 kinase with good selectivity . It has shown the ability to protect cells from necroptosis and attenuate necrotic cell death induced by tumor cells, both in vitro and in vivo. This indicates its potential application in the development of kinase inhibitors for therapeutic purposes .
Rheumatology
In the field of rheumatology, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been developed targeting Bruton’s tyrosine kinase (BTK) inhibition. This research provides insights into the structural features essential for BTK inhibition and could lead to the design of novel anti-rheumatic agents .
Cancer Cell Proliferation Inhibition
A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported. This inhibitor has been evaluated in vivo and shown to effectively mitigate human triple-negative breast cancer cell proliferation .
Molecular Docking and SAR Studies
Pyrrolo[2,3-d]pyrimidine derivatives have been subjected to molecular docking and structure-activity relationship (SAR) studies. These studies have provided valuable insights into the binding affinities of these compounds against various proteins and their potential as drug candidates .
Mechanism of Action
Target of Action
The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with several targets. It has been reported to inhibit P21-Activated Kinase 4 (PAK4) , Protein Kinase B (PKB or Akt) , Receptor-Interacting Protein Kinase 1 (RIPK1) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in various cellular processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its targets mainly through competitive inhibition . It forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor could enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is frequently deregulated in cancer . It also affects the p21-activated kinases (PAKs) signaling pathway , which is associated with a variety of cancers .
Pharmacokinetics
The compound has shown to have good kinase selectivity and potent inhibitory activity with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . .
Result of Action
The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It also showed potent activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOXKYJIVJBIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)



![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)

